molecular formula C16H12O2 B408836 2-(4-methylphenyl)-4H-chromen-4-one CAS No. 41255-30-5

2-(4-methylphenyl)-4H-chromen-4-one

Cat. No. B408836
CAS RN: 41255-30-5
M. Wt: 236.26g/mol
InChI Key: OPHKKQQCOYMLPW-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4H-chromen-4-one, also known as para-methylcoumarin, is a chemical compound that belongs to the coumarin family. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Colorimetric Sensing and Environmental Monitoring

The compound, 2-(4-methylphenyl)-4H-chromen-4-one, has been utilized in the development of chemosensors. For example, its derivatives have been used for the selective colorimetric sensing of copper ions (Cu2+) in aqueous solutions, demonstrating a color change from yellow to orange. This can be useful for environmental monitoring and detecting metal ions in water sources (Jo et al., 2014).

2. Spectroscopic Analysis and Photovoltaic Efficiency

Research has been conducted on the spectroscopic analysis of chromenone derivatives and their interaction with materials like graphene. These studies include the evaluation of photovoltaic efficiency, which could have implications in the development of solar cells and other photovoltaic applications (Al-Otaibi et al., 2020).

3. Crystal Structure and Physico-Chemical Properties

The crystal structure and physico-chemical properties of chromenone compounds have been extensively studied. This includes research on their interaction with different solvents and their sensitivity to solvent polarity, which is significant for understanding their behavior in various environments (Elenkova et al., 2014).

4. Biomedical Research

Chromenone derivatives are investigated for their potential in biomedical applications. For instance, they have been studied for their biological activity, including antimicrobial and antioxidant properties. This research is pivotal in developing new drugs and understanding the biological interactions of these compounds (Kavitha & Reddy, 2016).

5. Synthesis and Characterization for Chemical Applications

The synthesis and characterization of chromenone derivatives are key areas of research, contributing to a better understanding of their chemical properties and potential applications in various fields. This includes studies on their synthesis methods and structural analysis (Alonzi et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4’-Methylflavone include receptors for the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is a crucial player in neuronal communication, and its receptors modulate neuronal activity.

Mode of Action

4’-Methylflavone interacts with GABA receptors in several ways:

These interactions contribute to its anxiolytic, sedative, anticonvulsant, and analgesic properties .

properties

IUPAC Name

2-(4-methylphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHKKQQCOYMLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41255-30-5
Record name 2-(4-Methylphenyl)chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041255305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-METHYLPHENYL)CHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DPK5WQC8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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